
N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide
Übersicht
Beschreibung
"N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide" is a compound of interest due to its chemical structure and potential applications. Unfortunately, specific research on this exact compound is limited. However, related compounds have been studied for their various properties and applications in fields like crystallography and pharmacology.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, often starting with a base molecule that is modified through reactions with different chemicals. For instance, in the synthesis of related compounds, various chemical reagents and catalysts are used to achieve the desired molecular structure (Devi et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography. For example, the crystal structure of related molecules has been determined, showing specific bond angles and molecular conformations (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
Compounds in this category typically exhibit interesting chemical reactions due to their functional groups. They might undergo reactions like cyclization, nitration, or chlorination, which alter their chemical properties (Shiotani & Taniguchi, 1996).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, can be determined using various analytical methods. These properties are crucial for understanding the compound's behavior in different environments (Prabukanthan et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and potential biological activity, are key to understanding the compound's applications. For similar compounds, studies have looked into aspects like antimicrobial and antioxidant activities (Devi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Syntheses and Properties of Polyamides and Polyimides
Studies on aromatic polyamides and polyimides based on similar furamide structures have demonstrated their significance in the development of high-performance polymers. For example, research by Yang and Lin (1994) and Yang and Lin (1995) explored the synthesis and properties of aromatic polyamides and polyimides derived from N-phenyl-based phthalimidine compounds, showcasing their thermal stability and solubility in polar solvents. These materials are notable for their potential applications in electronics and aerospace industries due to their excellent thermal resistance and mechanical properties (Yang & Lin, 1994); (Yang & Lin, 1995).
Antimicrobial and Antifungal Activities
Furamide derivatives have been explored for their antimicrobial and antifungal activities. Makino (1962) synthesized compounds like N-heterocyclyl-5-nitro-2-furamide to observe their effects against bacteria and fungi, noting some compounds' comparable effectiveness to nitrofuran, a known antimicrobial agent. These findings suggest potential applications in developing new antimicrobial agents (Makino, 1962).
Photolysis and Chemical Transformations
The photolysis of furamides in specific solvents has been studied to understand their chemical behavior under light exposure. Powers (1971) investigated the photolysis of N-butyl-5-nitro-2-furamide, leading to the identification of a photolysis product through solvent displacement, indicating potential applications in photochemical studies and synthesis (Powers, 1971).
Antitumor Activity
Research into furamide derivatives has extended into evaluating their potential antitumor activities. Although not directly related to "N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)-2-furamide," these studies provide a foundation for investigating similar compounds for therapeutic applications. The synthesis and evaluation of spatially-separated mustards and their DNA alkylating properties offer insights into designing compounds with specific biological activities (Prakash et al., 1991).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-13(19)6-4-7-14(11)20-18(22)17-10-9-16(25-17)12-5-2-3-8-15(12)21(23)24/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSYWGIIQIXFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




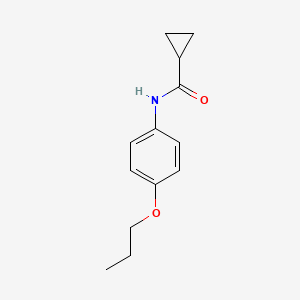
![6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
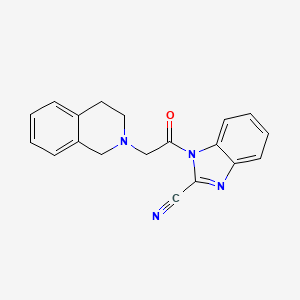
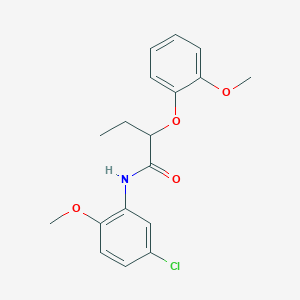
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)

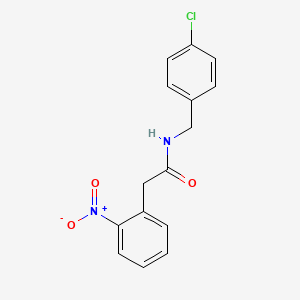
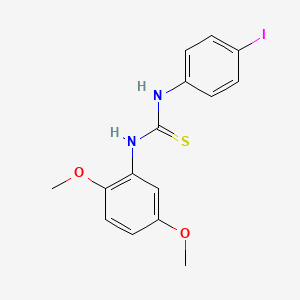
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4577788.png)
![N-(2,4-dimethoxyphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4577789.png)